molecular formula C21H17ClO7 B2693227 (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate CAS No. 929417-46-9

(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Cat. No.: B2693227
CAS No.: 929417-46-9
M. Wt: 416.81
InChI Key: HTLUKXJDAQFNOR-WSVATBPTSA-N
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Description

The compound “(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate” is a complex heterocyclic molecule featuring a benzodioxin core fused with a benzofuran moiety. Key structural elements include:

  • A 3-oxo-2,3-dihydrobenzofuran group, introducing a ketone and ether functionality.
  • A methyl propanoate ester side chain, which may influence solubility and metabolic pathways.

This compound’s stereochemistry (Z-configuration) at the methylene bridge is critical for its spatial orientation and interaction with biological targets.

Properties

IUPAC Name

methyl 2-[[(2Z)-2-[(6-chloro-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClO7/c1-11(21(24)25-2)28-15-3-4-16-17(8-15)29-18(19(16)23)7-12-5-14(22)6-13-9-26-10-27-20(12)13/h3-8,11H,9-10H2,1-2H3/b18-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTLUKXJDAQFNOR-WSVATBPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC4=C3OCOC4)Cl)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC4=C3OCOC4)Cl)/O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a complex organic compound with potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity based on diverse research findings.

Structural Characteristics

The compound has the following molecular formula and structure:

PropertyValue
Molecular Formula C23H23ClN2O5
Molecular Weight 442.9 g/mol
CAS Number 929434-06-0

The structure includes a benzo[d][1,3]dioxin moiety, which is known for its biological significance. The presence of chloro and methylene groups may contribute to its activity.

Synthesis

The synthesis of (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate typically involves multi-step organic reactions including condensation and functional group modifications. Specific methodologies for its synthesis have been documented in the literature, emphasizing the importance of reaction conditions to achieve high yields and purity.

Antiviral Activity

Research has indicated that derivatives of benzofuran compounds exhibit antiviral properties. For instance, compounds structurally related to (Z)-methyl 2-((2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate have shown moderate to good antiviral activity against viruses such as the tobacco mosaic virus (TMV) .

Structure–Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on its aromatic rings. A study highlighted that electron-withdrawing groups like chloro enhance antiviral activity compared to electron-donating groups . This suggests that the specific arrangement and nature of substituents are critical for optimizing biological efficacy.

Anticancer Potential

Some studies have explored the anticancer properties of related compounds. The benzo[d][1,3]dioxin scaffold has been associated with cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Case Studies

  • Antiviral Efficacy :
    • A series of experiments demonstrated that compounds with similar structures to (Z)-methyl 2-(...) exhibited significant antiviral activity in vitro. The effectiveness was measured using plaque reduction assays against TMV, revealing a dose-dependent response.
  • Cytotoxicity Testing :
    • In vitro studies conducted on human cancer cell lines showed that certain derivatives led to reduced viability and increased apoptosis markers, suggesting potential use as anticancer agents.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules:

Compound Class Key Features Differences from Target Compound
Benzodioxin derivatives Aromatic dioxin rings with halogen substituents (e.g., Cl) Lack fused benzofuran or ester side chains
Benzofuran-based compounds Oxygen-containing heterocycles with ketone groups Absence of chloro-substituted benzodioxin moieties
Methyl ester analogs Ester groups influencing lipophilicity and bioavailability Simpler backbone without fused ring systems

Spectroscopic and Analytical Comparisons

The isolation and characterization of structurally complex compounds, such as Zygocaperoside and Isorhamnetin-3-O glycoside (from Zygophyllum fabago roots), highlight the utility of UV and NMR spectroscopy for elucidating similar frameworks . For example:

  • 1H-NMR : Benzodioxin protons typically resonate at δ 6.5–7.5 ppm, while benzofuran protons appear upfield (δ 6.0–6.8 ppm). The methylene group in the (Z)-configuration may show distinct coupling constants (e.g., J = 10–12 Hz).
  • 13C-NMR : The ketone (C=O) in the benzofuran moiety resonates near δ 170–180 ppm, whereas ester carbonyls appear at δ 165–175 ppm.

These techniques align with methodologies used for analogous compounds in pharmaceutical research .

Thermodynamic and Physicochemical Properties

While direct data for the target compound is absent, gas hydrate studies emphasize the importance of thermodynamic stability and compositional purity in structurally related molecules (e.g., halogenated aromatics) . For instance:

  • Solubility : Chlorinated benzodioxins exhibit low aqueous solubility (<0.1 mg/L) but higher lipophilicity (log P > 3).
  • Melting Points : Benzofuran derivatives with ester groups often melt between 120–150°C, influenced by crystallinity and substituent effects.

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